molecular formula C21H15FN2O2 B11032104 N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide

Cat. No.: B11032104
M. Wt: 346.4 g/mol
InChI Key: PYRFRKFORZOXNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide is a synthetic organic compound characterized by its unique structure, which includes a benzoxazole ring fused with a fluorophenyl group and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide typically involves the following steps:

  • Formation of the Benzoxazole Ring: : The initial step involves the cyclization of 2-aminophenol with 2-fluorobenzoic acid under dehydrating conditions, often using reagents like polyphosphoric acid or phosphorus oxychloride. This forms the 2-(2-fluorophenyl)-1,3-benzoxazole intermediate.

  • Amidation Reaction: : The intermediate is then reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and automated systems for the amidation reaction to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.

  • Reduction: : Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.

  • Substitution: : The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amines.

    Substitution: Substituted benzoxazole derivatives.

Scientific Research Applications

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide has several applications in scientific research:

  • Medicinal Chemistry: : It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.

  • Materials Science: : The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

  • Chemical Research: : It serves as a model compound for studying the reactivity of benzoxazole derivatives and their interactions with various reagents.

Mechanism of Action

The mechanism by which N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide exerts its effects depends on its application:

    Pharmacological Action: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity towards certain biological targets.

    Materials Science: In electronic applications, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in organic electronic devices.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding interactions with biological targets, making it a valuable compound in drug design and other applications.

Properties

Molecular Formula

C21H15FN2O2

Molecular Weight

346.4 g/mol

IUPAC Name

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methylbenzamide

InChI

InChI=1S/C21H15FN2O2/c1-13-6-2-3-7-15(13)20(25)23-14-10-11-19-18(12-14)24-21(26-19)16-8-4-5-9-17(16)22/h2-12H,1H3,(H,23,25)

InChI Key

PYRFRKFORZOXNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.